1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
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Overview
Description
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a unique bicyclic structure with a trifluoromethyl group, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves several steps. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like ClCF2H.
Cross-Coupling: Transition-metal catalyzed cross-coupling reactions can modify the compound further.
Common reagents and conditions for these reactions include the use of difluorocarbene reagents for X–H insertion and metal-based methods for transferring CF2H to various sites . Major products formed from these reactions include fluorinated analogues and other modified bicyclic structures.
Scientific Research Applications
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form stable interactions with biological molecules, potentially affecting enzyme activity and receptor binding . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride can be compared to other similar compounds, such as:
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but lack the trifluoromethyl group, resulting in different reactivity and stability profiles.
Trifluoromethoxylated Compounds: These compounds contain a trifluoromethoxy group instead of a trifluoromethyl group, leading to variations in chemical behavior and applications.
The uniqueness of 1-(trifluoromethyl)-2-oxabicyclo[21
Properties
CAS No. |
2624131-80-0 |
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Molecular Formula |
C6H9ClF3NO |
Molecular Weight |
203.59 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-1-4(10,2-5)3-11-5;/h1-3,10H2;1H |
InChI Key |
IBUWLIUWVOKJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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